![molecular formula C21H21N3O2 B2870638 N-benzyl-N-(cyanomethyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide CAS No. 1281088-99-0](/img/structure/B2870638.png)
N-benzyl-N-(cyanomethyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide
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Description
N-benzyl-N-(cyanomethyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide is a useful research compound. Its molecular formula is C21H21N3O2 and its molecular weight is 347.418. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
N-benzyl-N-(cyanomethyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide is a synthetic compound with a molecular formula of C21H21N3O2 and a molecular weight of 347.418 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology.
Chemical Structure and Properties
The structural characteristics of this compound include:
- IUPAC Name : this compound
- Molecular Formula : C21H21N3O2
- Molecular Weight : 347.418 g/mol
- Solubility : Soluble in various organic solvents
The compound features a benzamide backbone, which is known for its diverse biological activities, including neuroleptic effects.
Neuropharmacological Effects
Research indicates that compounds structurally related to benzamides exhibit significant neuroleptic activity. A study highlighted that various benzamide derivatives were synthesized and tested for their ability to inhibit apomorphine-induced stereotyped behavior in rodent models. The findings suggested a strong correlation between the chemical structure and biological activity, with some derivatives showing enhanced potency compared to established neuroleptics like haloperidol and metoclopramide .
The proposed mechanism of action for this compound involves interaction with dopamine receptors, which are critical in regulating mood and behavior. The structural modifications in the compound may enhance its affinity for these receptors, potentially leading to improved therapeutic outcomes with fewer side effects .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Neuroleptic Activity : A study on various benzamides showed that certain derivatives exhibited up to 15 times greater activity than metoclopramide, particularly those with a benzyl group on the terminal nitrogen .
- Antipsychotic Potential : Another compound within the benzamide class demonstrated a favorable ratio of antistereotypic activity to cataleptogenicity, suggesting that it could be developed as an effective antipsychotic with reduced side effects.
Data Table: Biological Activity Comparison
Compound Name | Structure | Activity Level (vs. Metoclopramide) | Notes |
---|---|---|---|
This compound | Structure | TBD | Research compound |
cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino) benzamide | TBD | 408 times more potent | High antistereotypic activity |
N-[2-(N-benzyl-N-methylamino)ethyl]-5-chloro-2-methoxy-4-(methylamino) benzamide | TBD | 15 times more active | Enhanced neuroleptic properties |
Properties
IUPAC Name |
N-benzyl-N-(cyanomethyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c22-11-13-24(15-17-6-2-1-3-7-17)21(26)19-9-4-8-18(14-19)16-23-12-5-10-20(23)25/h1-4,6-9,14H,5,10,12-13,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVKQNLBTSKZBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CC(=CC=C2)C(=O)N(CC#N)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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